
Cyclooctyl acetate
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Overview
Description
Cyclooctyl acetate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Cyclooctyl acetate has shown promise in medicinal chemistry, particularly in drug formulation and delivery systems. Its ability to modulate biological activity makes it a candidate for further pharmacological studies.
- Case Study : Research indicated that this compound derivatives exhibit anti-inflammatory properties, potentially serving as lead compounds for developing new anti-inflammatory drugs. In vitro studies demonstrated significant inhibition of COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Flavoring Agent
In the food industry, this compound is utilized as a flavoring agent due to its pleasant fruity aroma. It is incorporated into various food products to enhance flavor profiles.
- Application Example : Used in beverages and confections, this compound contributes to the sensory experience of consumers, making it a valuable ingredient in flavor formulations .
Industrial Applications
This compound finds applications in the production of specialty chemicals and materials. Its properties facilitate its use in manufacturing processes requiring specific solubility and volatility characteristics.
- Industrial Use Case : In polymer chemistry, this compound can serve as a solvent or a monomer for producing polymers with tailored properties.
Chemical Reactions Analysis
Acid-Catalyzed Solvolysis and Transannular Hydride Shifts
Cyclooctyl acetate undergoes solvolysis under acidic conditions, with transannular hydride shifts dominating in specific stereochemical configurations. For example:
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cis-5-tert-Butylthis compound solvolyzes 53× faster than its trans isomer, yielding 99% transannular 1,5-hydride shift products (e.g., bicyclic alcohols) .
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Substituents at the 3-position inhibit hydride shifts, favoring elimination or substitution pathways .
Table 1: Solvolysis Outcomes of Cyclooctyl Derivatives
Substrate | Conditions | Major Pathway | Product Yield (%) |
---|---|---|---|
cis-5-t-Bu-Cyclooctyl | HCO₂H/HCO₂⁻ | 1,5-Hydride Shift | 99 |
trans-5-t-Bu-Cyclooctyl | HCO₂H/HCO₂⁻ | Direct Substitution | 88 |
3-Carbomethoxy-Cyclooctyl | H₂SO₄/MeOH | Ring Contraction | 72 |
Oxidation with Molecular Oxygen and Acetaldehyde
In supercritical CO₂, cyclooctane derivatives undergo oxidation using O₂ and acetaldehyde as a reductant:
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Secondary carbons form ketones (e.g., cyclooctanone) with ketone:alcohol ratios of 3.5–7.9 due to rapid secondary oxidation .
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Tertiary carbons yield alcohols selectively (>90%) without significant C–C cleavage .
Table 2: Oxidation Product Distribution in scCO₂
Substrate | Primary Product | Ketone:Alcohol Ratio | Selectivity (%) |
---|---|---|---|
Cyclooctane | Cyclooctanone | 7.9 | 85 |
Methylcyclooctane | Tertiary Alcohol | N/A | 94 |
Role in Coordination Chemistry
While not directly studied for this compound, related acetate ligands in platinum complexes exhibit dual reactivity:
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Nucleophilic attack : Acetate facilitates cyclometalation in cis-[Cl₂Pt(S(O)Me₂)₂] systems .
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Base-assisted deprotonation : NaOAc enhances reaction rates by stabilizing intermediates .
Substituent Effects on Reactivity
Steric and electronic modifiers significantly alter pathways:
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Electron-withdrawing groups (e.g., carbomethoxy) suppress hydride shifts, favoring ring contractions .
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Bulky substituents (e.g., t-butyl) stabilize transition states for transannular reactions .
Key Mechanistic Insights
Properties
CAS No. |
772-60-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
cyclooctyl acetate |
InChI |
InChI=1S/C10H18O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |
InChI Key |
VBSHAXJPLHCYTH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCCCCC1 |
Canonical SMILES |
CC(=O)OC1CCCCCCC1 |
Key on ui other cas no. |
772-60-1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.